molecular formula C11H17N5O3 B2579014 3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime CAS No. 321998-09-8

3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime

Cat. No.: B2579014
CAS No.: 321998-09-8
M. Wt: 267.289
InChI Key: UPHYARUNOSTSAO-ODNHVIDUSA-N
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Description

3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.289. The purity is usually 95%.
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Biological Activity

3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime is a complex organic compound with significant potential in pharmacological applications. Characterized by its unique structural features, including a pyrazole ring and a dimethylamino group, this compound has been the subject of various studies investigating its biological activities.

  • Molecular Formula : C11H17N5O3
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 321998-09-8

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been widely documented. Pyrazole compounds are known for their diverse pharmacological properties, which include:

  • Antimicrobial Activity : Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds in this class have been shown to reduce inflammation in various models.
  • CNS Activity : The dimethylamino group suggests potential psychoactive effects, which may include antidepressant properties.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the nitro group on the pyrazole ring enhances reactivity and interaction with biological targets. The following table summarizes the structural features and their associated biological activities:

Structural Feature Biological Activity
Pyrazole RingAntimicrobial, anti-inflammatory
Dimethylamino GroupCNS activity, potential antidepressant effects
Nitro GroupEnhanced reactivity, possible antitumor activity

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar pyrazole compounds:

  • Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry demonstrated that several pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The structural similarity to this compound suggests that it may possess similar properties.
  • Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . This aligns with the expected pharmacological profile of our compound.
  • CNS Activity : Computational models predict that compounds with similar structures may exhibit psychoactive effects. This warrants further investigation into the neuropharmacological potential of this compound.

Properties

IUPAC Name

(Z,3E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3/b9-7+,12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYARUNOSTSAO-ODNHVIDUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C(=C/N(C)C)/C=N/OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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